N-ethyl-2-{2-[(3-fluorophenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE: is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluoroaniline Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with 3-fluoroaniline.
Ethylation and Acetylation: The final steps involve the ethylation of the amine group and the acetylation of the resulting compound to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Due to its complex structure, the compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- N-METHYL-2,2,2-TRIFLUOROACETAMIDE
- 4-METHYL-N-(2,2,2-TRICHLORO-1-(4-FLUOROANILINO)ETHYL)BENZAMIDE
Comparison:
- N-METHYL-2,2,2-TRIFLUOROACETAMIDE: This compound has a similar amide structure but differs in the presence of trifluoro groups, which can significantly alter its chemical properties and reactivity.
- 4-METHYL-N-(2,2,2-TRICHLORO-1-(4-FLUOROANILINO)ETHYL)BENZAMIDE: This compound shares the fluoroaniline group but has different substituents on the benzamide moiety, leading to different biological and chemical properties.
Uniqueness: N-ETHYL-2-[2-(3-FLUOROANILINO)-4-METHYL-6-OXO-1(6H)-PYRIMIDINYL]-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups and the pyrimidine ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-ethyl-2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H21FN4O2/c1-3-25(18-10-5-4-6-11-18)20(28)14-26-19(27)12-15(2)23-21(26)24-17-9-7-8-16(22)13-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
InChI Key |
UWIXCQQGLQZFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.